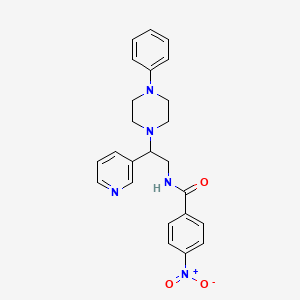
4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves standard organic reactions, including the coupling of piperazine derivatives with substituted benzamides. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds yielding IC50 values as low as 1.35 µM .
Anticonvulsant Activity
Research on related piperazine derivatives has highlighted their potential as anticonvulsant agents. A study demonstrated that certain piperazine compounds displayed significant activity in maximal electroshock (MES) seizure models, suggesting a possible mechanism involving sodium channel modulation .
Antitumor Activity
The antitumor potential of compounds related to this compound has been explored extensively. For example, various derivatives have been tested against different cancer cell lines, with some showing IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Piperazine Ring Modifications : Alterations in the piperazine moiety significantly affect the compound's potency and selectivity.
- Substituent Variations : The presence of electron-withdrawing groups (like nitro groups) enhances biological activity by improving binding affinity to target receptors.
Case Study 1: Antimycobacterial Activity
A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, compounds with structural similarities to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant efficacy .
Case Study 2: Anticonvulsant Screening
In a study evaluating the anticonvulsant properties of piperazine derivatives, several compounds were tested using the MES model. The results indicated that modifications in the piperazine structure led to varying degrees of efficacy, highlighting the importance of structural design in enhancing therapeutic effects .
Properties
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c30-24(19-8-10-22(11-9-19)29(31)32)26-18-23(20-5-4-12-25-17-20)28-15-13-27(14-16-28)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZBTOSAOKMWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













